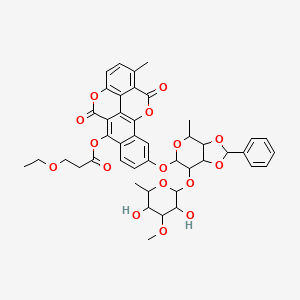
Ist 622
Description
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin, also known as IST-622, is a synthetic derivative of chartreusin. Chartreusin is a natural antibiotic produced by Streptomyces chartreusis. IST-622 has been studied for its potential pharmacokinetic and pharmacodynamic properties, particularly in the context of cancer treatment .
Propriétés
Numéro CAS |
128201-92-3 |
|---|---|
Formule moléculaire |
C42H40O16 |
Poids moléculaire |
800.8 g/mol |
Nom IUPAC |
[3-[[(2R,3aS,4R,6S,7R,7aS)-7-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methyl-2-phenyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]oxy]-15-methyl-10,17-dioxo-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaen-8-yl] 3-hydroxypropanoate |
InChI |
InChI=1S/C42H40O16/c1-17-13-14-23-27-25(17)38(47)55-34-26-21(33(54-24(44)15-16-43)29(28(27)34)39(48)52-23)11-8-12-22(26)53-42-37(58-41-31(46)35(49-4)30(45)18(2)50-41)36-32(19(3)51-42)56-40(57-36)20-9-6-5-7-10-20/h5-14,18-19,30-32,35-37,40-43,45-46H,15-16H2,1-4H3/t18-,19-,30+,31-,32+,35+,36+,37-,40-,41-,42+/m1/s1 |
Clé InChI |
KZEJHRUYDQACMK-AQIWENHBSA-N |
SMILES canonique |
CCOCCC(=O)OC1=C2C3=C(C4=C1C=CC(=C4)OC5C(C6C(C(O5)C)OC(O6)C7=CC=CC=C7)OC8C(C(C(C(O8)C)O)OC)O)OC(=O)C9=C(C=CC(=C93)OC2=O)C |
Synonymes |
6-O-(3-ethoxypropionyl)-3',4'-O-exo-benzylidenechartreusin IST 622 IST-622 |
Origine du produit |
United States |
Méthodes De Préparation
The synthesis of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves several steps. The starting material, chartreusin, undergoes a series of chemical reactions to introduce the 3-ethoxypropionyl and exo-benzylidene groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations. Industrial production methods would likely involve optimization of these reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying the reactivity and stability of synthetic derivatives of natural antibiotics.
Biology: Research has focused on its interactions with biological macromolecules and its potential as a tool for studying cellular processes.
Medicine: IST-622 has shown promise in preclinical studies for its potential anticancer properties, particularly in breast cancer treatment.
Mécanisme D'action
The mechanism of action of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin involves its interaction with cellular targets, leading to the inhibition of specific biological pathways. The compound is believed to interfere with DNA replication and transcription, thereby inhibiting the growth of cancer cells. Molecular targets include topoisomerases and other enzymes involved in DNA metabolism .
Comparaison Avec Des Composés Similaires
6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin can be compared with other synthetic derivatives of chartreusin, such as:
3’,4’-O-exo-benzylidenechartreusin: Lacks the 3-ethoxypropionyl group but shares the exo-benzylidene modification.
3’-demethyl-3’,4’-O-exo-benzylidenechartreusin: Similar structure with a demethylated group.
The uniqueness of 6-O-(3-Ethoxypropionyl)-3’,4’-O-exo-benzylidenechartreusin lies in its specific modifications, which enhance its pharmacokinetic and pharmacodynamic properties, making it a more effective candidate for therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


